molecular formula C13H11NO5 B10800399 Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide

Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide

Cat. No.: B10800399
M. Wt: 261.23 g/mol
InChI Key: IUOMATKBBPCLFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rel-DHMEQ can be synthesized through a chemo-enzymatic process. One effective method involves the use of Burkholderia cepacia lipase-catalyzed hydrolysis of a structurally modified precursor . This method yields enantiomerically pure rel-DHMEQ. The synthesis process typically involves multiple steps, including the preparation of racemic DHMEQ and subsequent separation of the enantiomers .

Industrial Production Methods

Industrial production of rel-DHMEQ involves scaling up the chemo-enzymatic synthesis process. The use of biocatalysts like Burkholderia cepacia lipase ensures high yield and purity of the final product. The process is optimized for large-scale production to meet the demands of research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Rel-DHMEQ undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include various derivatives of rel-DHMEQ with modified functional groups.

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOMATKBBPCLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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